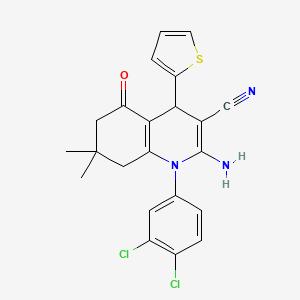
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline
Overview
Description
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline, also known as NQDI-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline inhibits the activity of PKCδ by binding to its regulatory domain. This prevents the activation of downstream signaling pathways that are involved in various cellular processes. This compound has been shown to have a high selectivity for PKCδ, which makes it a promising therapeutic agent for diseases that are associated with PKCδ activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline is its high selectivity for PKCδ, which makes it a promising therapeutic agent for diseases that are associated with PKCδ activity. Additionally, this compound has been shown to have low toxicity and high bioavailability. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, future research could focus on developing more potent and selective inhibitors of PKCδ.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound inhibits the activity of PKCδ by binding to its regulatory domain, which prevents the activation of downstream signaling pathways. Although this compound has several advantages, such as its high selectivity and low toxicity, there are also limitations such as its low solubility. Future research on this compound could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors of PKCδ.
Scientific Research Applications
4'-(1-naphthyl)-1',4'-dihydro-2,3'-biquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the activity of the protein kinase C delta (PKCδ), which is involved in various cellular processes such as apoptosis, inflammation, and oxidative stress.
Properties
IUPAC Name |
2-(4-naphthalen-1-yl-1,4-dihydroquinolin-3-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-3-11-21-19(8-1)10-7-13-22(21)28-23-12-4-6-15-26(23)29-18-24(28)27-17-16-20-9-2-5-14-25(20)30-27/h1-18,28-29H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDTWWXECUCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4NC=C3C5=NC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}-2,6-dimethylphenol](/img/structure/B4296630.png)
![2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B4296638.png)
![methyl 2-[(2-chloro-3-methylphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B4296641.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4296647.png)
![7-[chloro(difluoro)methyl]-N-(tetrahydrofuran-2-ylmethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296665.png)
![N-(2,6-dimethylphenyl)-1-{(4-methoxyphenyl)[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B4296670.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4296675.png)
![3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline](/img/structure/B4296681.png)
![2-amino-1-(3-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4296687.png)



![1-{4-[chloro(difluoro)methoxy]phenyl}tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296713.png)
![1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296721.png)
